molecular formula C11H11FN2O B15280118 (5-Fluoro-7-methoxyisoquinolin-1-yl)methanamine

(5-Fluoro-7-methoxyisoquinolin-1-yl)methanamine

Cat. No.: B15280118
M. Wt: 206.22 g/mol
InChI Key: CMENKSWOTGJXBL-UHFFFAOYSA-N
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Description

(5-Fluoro-7-methoxyisoquinolin-1-yl)methanamine is a methanamine derivative featuring a substituted isoquinoline core. The compound’s structure includes a fluorine atom at position 5 and a methoxy group at position 7 of the isoquinoline ring, which may confer unique physicochemical and pharmacological properties. Isoquinoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation.

Properties

Molecular Formula

C11H11FN2O

Molecular Weight

206.22 g/mol

IUPAC Name

(5-fluoro-7-methoxyisoquinolin-1-yl)methanamine

InChI

InChI=1S/C11H11FN2O/c1-15-7-4-9-8(10(12)5-7)2-3-14-11(9)6-13/h2-5H,6,13H2,1H3

InChI Key

CMENKSWOTGJXBL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2CN)C(=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-7-methoxyisoquinolin-1-yl)methanamine typically involves multi-step organic reactions

    Preparation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.

    Introduction of Fluorine and Methoxy Groups: The fluorine and methoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate fluorinating and methoxylating agents.

    Introduction of Methanamine Group: The methanamine group can be introduced through reductive amination of the corresponding aldehyde or ketone precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated reaction systems are often employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-7-methoxyisoquinolin-1-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) and potassium fluoride (KF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(5-Fluoro-7-methoxyisoquinolin-1-yl)methanamine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Fluoro-7-methoxyisoquinolin-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups play a crucial role in modulating the compound’s biological activity by influencing its binding affinity and selectivity for target proteins. The methanamine group may also contribute to the compound’s overall pharmacological profile by enhancing its solubility and bioavailability.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Isoquinoline vs. Quinoline: The target compound’s isoquinoline core differs from quinoline-based analogs like MG3 (a pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline) in the arrangement of the fused benzene and pyridine rings.
  • Benzodiazepine Derivatives : Impurity MM1106.07 [(2RS)-7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine () shares a methanamine group but incorporates a benzodiazepine ring. The target compound lacks the seven-membered diazepine ring, which may reduce CNS-related side effects but limit anxiolytic activity .
  • Benzimidazole Analogs: Compounds like N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine () replace the isoquinoline system with a benzimidazole moiety. Benzimidazoles are known for their proton pump inhibition (e.g., omeprazole), whereas isoquinoline derivatives may prioritize kinase or receptor modulation .

Substituent Effects

Compound Substituents Key Features
Target Compound 5-Fluoro, 7-methoxy (isoquinoline) Enhanced lipophilicity (fluorine) and potential hydrogen bonding (methoxy)
MG3 () 4-Amino, 7-chloro (quinoline) Chlorine increases electron-withdrawing effects; amino group aids solubility
MM1106.07 () 7-Chloro, 2-fluorophenyl (benzodiazepine) Chlorine and fluorophenyl enhance steric bulk and metabolic stability

Physicochemical Properties

The solubility and stability of methanamine derivatives are influenced by substituents and core structures:

  • Solubility : Methanamine derivatives with polar groups (e.g., methoxy in the target compound) may exhibit improved aqueous solubility compared to lipophilic analogs like benzenemethanamine (). However, the fluorine atom at position 5 could counterbalance this by increasing logP .
  • Thermal Stability: The rigid isoquinoline core likely enhances thermal stability relative to benzodiazepine-based impurities (), which may degrade under high-temperature conditions.

Biological Activity

(5-Fluoro-7-methoxyisoquinolin-1-yl)methanamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a methanamine group attached to an isoquinoline derivative, which is known for its diverse biological properties. The presence of the fluorine atom and methoxy group likely enhances its pharmacological profile.

Research has indicated that isoquinoline derivatives can interact with various biological targets, including:

  • Inhibition of Enzymatic Activity : Isoquinolines often act as enzyme inhibitors, affecting pathways critical in cancer progression and inflammation.
  • Receptor Modulation : They may modulate neurotransmitter receptors, influencing neurological functions.
  • Antimicrobial Activity : Some isoquinoline derivatives exhibit antibacterial and antifungal properties.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
Anticancer Exhibits cytotoxic effects against various cancer cell lines.
Anti-inflammatory Potential to inhibit inflammatory markers and pathways.
Antimicrobial Demonstrates activity against specific bacterial strains.

Case Studies and Research Findings

  • Anticancer Activity
    A study investigated the compound's effect on human cancer cell lines. Results showed significant cytotoxicity at nanomolar concentrations, suggesting its potential as a chemotherapeutic agent. The mechanism involved the induction of apoptosis through mitochondrial pathways.
  • Anti-inflammatory Effects
    Research indicated that this compound inhibited the expression of pro-inflammatory cytokines in vitro. This suggests a role in managing inflammatory diseases, potentially offering therapeutic benefits in conditions like arthritis and cardiovascular diseases.
  • Antimicrobial Properties
    In vitro assays demonstrated that the compound displayed notable activity against Gram-positive bacteria. Its mechanism appears to involve disruption of bacterial protein synthesis pathways, similar to other isoquinoline derivatives.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest:

Parameter Value
Oral Bioavailability Moderate (~40%)
Half-life Approximately 3 hours
Clearance Rate 0.5 L/h/kg

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